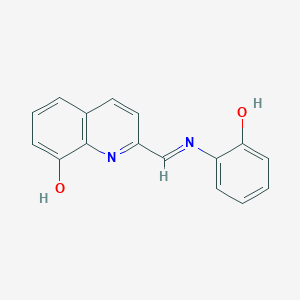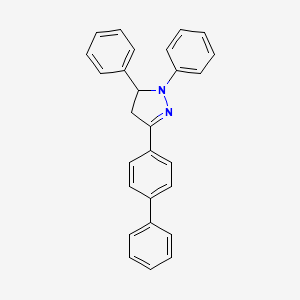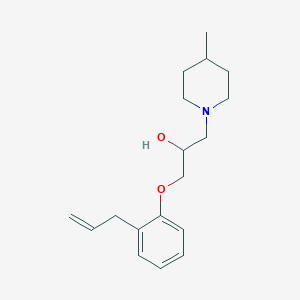![molecular formula C21H15F3N2O3 B11708386 N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide: is a complex organic compound that features both phenyl and trifluoroacetamido groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide typically involves multiple steps:
Formation of 4-Phenoxyphenylamine: This can be achieved by reacting 4-bromophenol with aniline in the presence of a palladium catalyst.
Acylation: The 4-phenoxyphenylamine is then acylated with 4-aminobenzoyl chloride to form N-(4-phenoxyphenyl)-4-aminobenzamide.
Trifluoroacetylation: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamido group, resulting in the formation of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenyl groups in the compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism by which N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide exerts its effects depends on its application:
In medicinal chemistry: , it may act by binding to specific enzymes or receptors, thereby modulating their activity.
In materials science: , its effects are related to its physical and chemical properties, such as thermal stability and electronic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Phenoxyphenyl)-4-aminobenzamide: Lacks the trifluoroacetamido group.
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)aniline: Similar structure but with an aniline group instead of a benzamide group.
Propriétés
Formule moléculaire |
C21H15F3N2O3 |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
N-(4-phenoxyphenyl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)20(28)26-16-8-6-14(7-9-16)19(27)25-15-10-12-18(13-11-15)29-17-4-2-1-3-5-17/h1-13H,(H,25,27)(H,26,28) |
Clé InChI |
GOXFIUZIDWKATP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


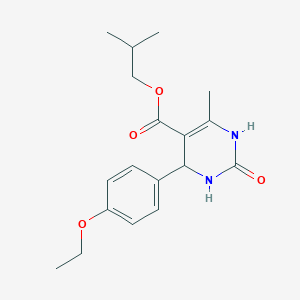
![5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
![N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11708307.png)

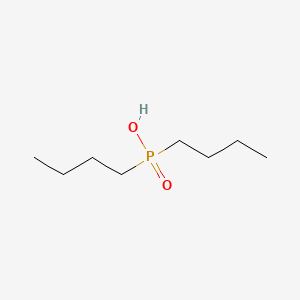
![4-Iodo-N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B11708322.png)
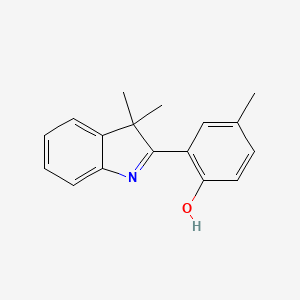
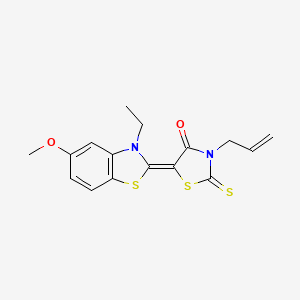
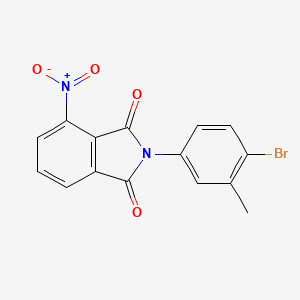
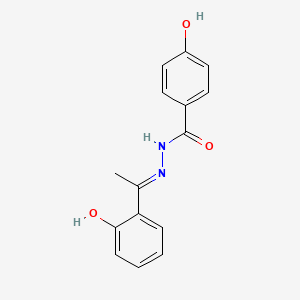
![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
